molecular formula C10H11NO2 B028966 3'-Acetamidoacetophenone CAS No. 7463-31-2

3'-Acetamidoacetophenone

Cat. No. B028966
Key on ui cas rn: 7463-31-2
M. Wt: 177.2 g/mol
InChI Key: AFZTYHRVDOKRKV-UHFFFAOYSA-N
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Patent
US04711899

Procedure details

50 ml of acetic anhydride are added in the cold to a suspension of 30 g (0.22 mole) of 1-(3-aminophenyl)ethanone in 200 ml of toluene, and the mixture is stirred for 1 h at room temperature, then heated for 1 h to 60° C. and left to stand overnight. The precipitate obtained is drained, ground in ether and dried.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](OC(=O)C)(=[O:3])[CH3:2].[NH2:8][C:9]1[CH:10]=[C:11]([C:15](=[O:17])[CH3:16])[CH:12]=[CH:13][CH:14]=1>C1(C)C=CC=CC=1>[C:1]([NH:8][C:9]1[CH:10]=[C:11]([C:15](=[O:17])[CH3:16])[CH:12]=[CH:13][CH:14]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
NC=1C=C(C=CC1)C(C)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated for 1 h to 60° C.
WAIT
Type
WAIT
Details
left
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The precipitate obtained
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
ground in ether and dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)(=O)NC=1C=C(C=CC1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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